molecular formula C22H15Cl2IN2O4 B15013486 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303088-10-0

4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B15013486
CAS No.: 303088-10-0
M. Wt: 569.2 g/mol
InChI Key: RGDCUUBMHZIDQJ-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C22H15Cl2IN2O4. This compound is notable for its unique structure, which includes both dichlorophenoxy and iodobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine to form the corresponding carbohydrazide. This intermediate is further reacted with 2-iodobenzoic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler derivatives with fewer functional groups .

Scientific Research Applications

4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate apart from similar compounds is its unique combination of dichlorophenoxy and iodobenzoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

303088-10-0

Molecular Formula

C22H15Cl2IN2O4

Molecular Weight

569.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H15Cl2IN2O4/c23-15-7-10-20(18(24)11-15)30-13-21(28)27-26-12-14-5-8-16(9-6-14)31-22(29)17-3-1-2-4-19(17)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

RGDCUUBMHZIDQJ-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.